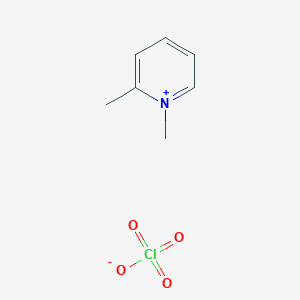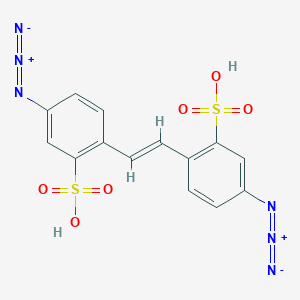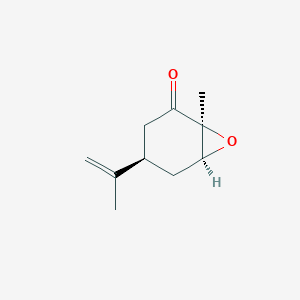
3,7-Dimethyloctyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloctyl myristate is an ester compound that is commonly used in the field of scientific research. It is a clear, colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is widely used in various research applications due to its unique properties and benefits.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloctyl myristate is not fully understood. However, it is believed that this compound works by enhancing the solubility and bioavailability of various compounds. It also acts as a lubricant and emollient, which can improve the absorption of certain drugs and compounds.
Biochemical and Physiological Effects
3,7-Dimethyloctyl myristate has been shown to have various biochemical and physiological effects. It has been found to improve the solubility and bioavailability of various compounds, which can enhance their effectiveness. In addition, this compound has been shown to have emollient and lubricant properties, which can improve skin hydration and reduce the appearance of fine lines and wrinkles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7-Dimethyloctyl myristate in lab experiments is its ability to enhance the solubility and bioavailability of various compounds. This can improve the effectiveness of certain drugs and compounds, which can lead to better research outcomes. However, one of the limitations of using this compound is that it can be toxic in high concentrations. Therefore, it is important to use this compound in moderation and follow proper safety protocols.
Orientations Futures
There are many potential future directions for the use of 3,7-Dimethyloctyl myristate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals that utilize this compound as a carrier or solvent. Another potential area of research is the development of new cosmetic and personal care products that utilize this compound as an emollient and lubricant. Overall, the unique properties and benefits of 3,7-Dimethyloctyl myristate make it a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of 3,7-Dimethyloctyl myristate can be achieved through a variety of methods. One of the most common methods involves the reaction of myristic acid with 3,7-Dimethyloctanol in the presence of a catalyst. This reaction results in the formation of 3,7-Dimethyloctyl myristate and water.
Applications De Recherche Scientifique
3,7-Dimethyloctyl myristate is commonly used in scientific research as a solvent and carrier for various compounds. It is also used as a lubricant and emollient in cosmetic and personal care products. In addition, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
Propriétés
Numéro CAS |
17670-91-6 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
3,7-dimethyloctyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-24(25)26-21-20-23(4)18-16-17-22(2)3/h22-23H,5-21H2,1-4H3 |
Clé InChI |
JNXGOOBXKWIMST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)





![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


